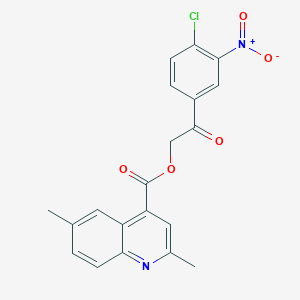
2-(4-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate
Übersicht
Beschreibung
2-(4-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NPE-F and is known for its ability to act as a fluorescent probe in various biochemical and physiological studies. In
Wirkmechanismus
NPE-F acts as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. In the absence of a target molecule, NPE-F emits a weak fluorescence signal due to the quenching effect of the nitro group on the phenyl ring. However, when NPE-F interacts with a target molecule, such as a protein or enzyme, the nitro group is reduced, and the fluorescence signal is amplified.
Biochemical and Physiological Effects:
NPE-F has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study the activity of various enzymes, including proteases and kinases. NPE-F has also been used to monitor changes in intracellular pH and calcium ion concentration. The fluorescent properties of NPE-F make it an ideal tool for studying biological systems in real-time.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NPE-F is its ability to act as a fluorescent probe in real-time studies. It has minimal toxicity and does not interfere with cellular processes. However, one limitation of NPE-F is its sensitivity to environmental factors, such as temperature and pH. The fluorescence signal of NPE-F can be affected by changes in these factors, which can lead to inaccurate results.
Zukünftige Richtungen
There are several future directions for research involving NPE-F. One area of research is the development of new fluorescent probes based on the structure of NPE-F. These probes could have improved sensitivity and selectivity for specific target molecules. Another area of research is the application of NPE-F in vivo. NPE-F has been used in vitro, but its potential applications in vivo have yet to be explored. Finally, the use of NPE-F in drug discovery is an area of research that could lead to the development of new drugs with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, NPE-F is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to act as a fluorescent probe in real-time studies has made it an ideal tool for studying biological systems. The synthesis method of NPE-F is well-established, and its minimal toxicity and lack of interference with cellular processes make it an attractive option for researchers. However, NPE-F does have limitations, and future research should focus on developing new fluorescent probes with improved sensitivity and selectivity for specific target molecules and exploring its potential applications in vivo.
Wissenschaftliche Forschungsanwendungen
NPE-F has been widely used as a fluorescent probe in various biochemical and physiological studies. It has been used to study protein-protein interactions, enzyme activity, and membrane dynamics. NPE-F has also been used to monitor changes in intracellular pH and calcium ion concentration. The fluorescent properties of NPE-F make it an ideal tool for studying biological systems in real-time.
Eigenschaften
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-20(13-5-8-15(9-6-13)23(27)28)12-29-22(26)14-7-10-18-19(11-14)16-3-1-2-4-17(16)21(18)25/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWVMAXTZZHMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-1-[4-(phenylethynyl)benzoyl]piperidine](/img/structure/B3675132.png)
![dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3675135.png)

![8-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]quinoline](/img/structure/B3675141.png)
![dimethyl 1-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3675145.png)

![2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3675158.png)
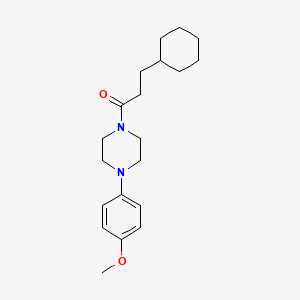
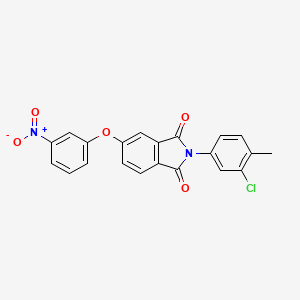
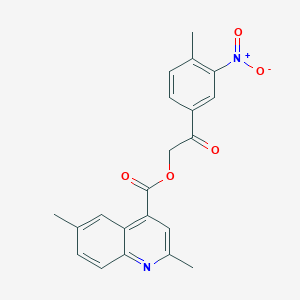
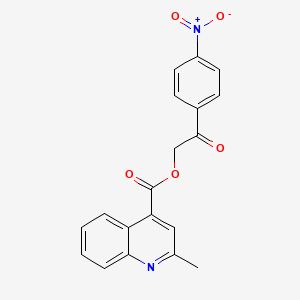
![2-methyl-N-[3-(1-piperidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B3675184.png)

